2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline

Description

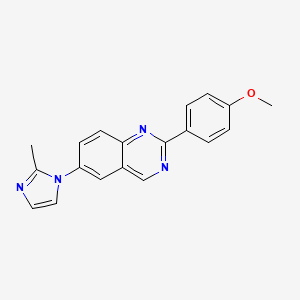

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted at positions 2 and 6 with a 4-methoxyphenyl group and a 2-methylimidazol-1-yl moiety, respectively. Quinazoline derivatives are widely studied for their applications in medicinal chemistry, optoelectronics, and materials science due to their tunable electronic properties and π-conjugated systems .

Properties

Molecular Formula |

C19H16N4O |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline |

InChI |

InChI=1S/C19H16N4O/c1-13-20-9-10-23(13)16-5-8-18-15(11-16)12-21-19(22-18)14-3-6-17(24-2)7-4-14/h3-12H,1-2H3 |

InChI Key |

STYFNFWIVSZHHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline

General Synthetic Strategy

The synthesis of this compound generally follows a modular approach:

- Construction of the quinazoline core with appropriate substituents.

- Introduction of the 4-methoxyphenyl group at position 2.

- Substitution at position 6 with the 2-methylimidazol-1-yl moiety.

A key reference patent (EP 2 315 588 B1) describes the preparation of quinazoline derivatives substituted with imidazole groups, including this compound, via palladium-catalyzed coupling reactions and cyclization steps.

Detailed Synthetic Route

Preparation of the 2-(4-Methoxyphenyl)quinazoline Intermediate

- Starting from 2-aminobenzamide derivatives, condensation with 4-methoxybenzaldehyde in the presence of sodium metabisulfite (Na2S2O5) in dimethylformamide (DMF) at 100 °C yields quinazolin-4(1H)-one intermediates.

- These intermediates are then alkylated with propargyl bromide in the presence of potassium carbonate (K2CO3) in DMF to afford 2-(4-methoxyphenyl)-4-(prop-2-yn-1-yloxy)quinazoline derivatives.

Introduction of the 2-Methylimidazol-1-yl Group at Position 6

- The key coupling step involves the reaction of a 6-halogenated quinazoline intermediate (typically bromine or chlorine at position 6) with 2-methylimidazole or its metal salt derivative.

- This reaction is catalyzed by copper(I) iodide (CuI) or copper(I) oxide (Cu2O) with ligands such as dimethylethylenediamine or 4,7-dimethoxy-1,10-phenanthroline in solvents like diglyme, using cesium carbonate as the base.

- The reaction is typically conducted at elevated temperatures (~150 °C) for 20–50 hours to achieve the substitution.

Alternative Routes and Cyclization

Catalysts, Reagents, and Conditions

| Step | Reagents/Catalysts | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Condensation (quinazoline core) | 2-Aminobenzamide, 4-methoxybenzaldehyde, Na2S2O5 | DMF | 100 °C, 5 h | Formation of quinazolin-4(1H)-one |

| Alkylation (propargylation) | Propargyl bromide, K2CO3 | DMF | Room temp, 24 h | To prepare propargyl ether intermediate |

| Halogenation at position 6 | NCS, catalytic HCl (for chlorination) | Various | Controlled temperature | For introducing halogen for coupling |

| Coupling with 2-methylimidazole | CuI or Cu2O, dimethylethylenediamine ligand, Cs2CO3 | Diglyme | ~150 °C, 20–50 h | C–N bond formation at position 6 |

| Cyclization and oxidation | Diamines, Pinner salts, MnO2 | Alcoholic solvent, DCM | Reflux, then oxidation | Alternative quinazoline ring formation |

Yield and Purity

In-Depth Analysis of Preparation Methods

Copper-Catalyzed Coupling Efficiency

The copper-catalyzed coupling of halogenated quinazolines with imidazole derivatives is a robust method for introducing the 2-methylimidazol-1-yl group. The choice of ligand and base is critical to achieve high conversion and selectivity. Ligands such as dimethylethylenediamine enhance the catalytic activity of CuI, while cesium carbonate acts as a strong base to deprotonate the imidazole, facilitating nucleophilic substitution.

Cyclization Strategies

Cyclization of diamines with Pinner salts provides an alternative route to the quinazoline core. This approach allows for structural diversity by varying the diamine and nitrile precursors. The subsequent oxidation step with MnO2 is mild and preserves sensitive functional groups such as the methoxy substituent on the phenyl ring.

Process Optimization

Recent studies in quinazoline synthesis emphasize streamlined processes with fewer isolation steps and telescoped reactions to improve scalability and reduce waste. For example, the use of microwave heating and optimized solvents can shorten reaction times and improve yields, although such methods have yet to be extensively reported for this specific compound.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting materials | 2-Aminobenzamide, 4-methoxybenzaldehyde, 2-methylimidazole | Commercially available or synthesized |

| Condensation solvent | Dimethylformamide (DMF) | 100 °C, 5 h |

| Alkylation reagent | Propargyl bromide | Room temp, 24 h |

| Halogenation reagent | N-Chlorosuccinimide (NCS), catalytic HCl | Controlled temperature |

| Coupling catalyst | CuI or Cu2O with dimethylethylenediamine ligand | 150 °C, 20–50 h |

| Base for coupling | Cesium carbonate (Cs2CO3) | Stoichiometric amount |

| Cyclization solvent | Methanol, ethanol, or propanol | Reflux, ~1 h |

| Oxidation reagent | Manganese dioxide (MnO2) | Room temp, inert solvent (DCM) |

| Yield | Overall yield for coupling step | 50–80% |

| Purification | Crystallization or chromatography | High purity (>95%) |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinazoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and imidazoles, which can have different functional groups attached depending on the reagents and conditions used.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can act as a ligand in biochemical assays and studies.

Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and methylimidazolyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Photophysical Properties

The fluorescence behavior of quinazoline derivatives is highly dependent on substituent electronic effects (Table 2). Key findings from include:

- Emission Intensity : Compounds with 4-methoxyphenyl groups at position 2 (e.g., 5d ) exhibit enhanced emission due to resonance donation, with intensity trends: 5d > 5g > 5f > 5e .

- Stokes Shifts : Larger Stokes shifts indicate polarizable π-conjugated systems, as seen in 5d (λem = 480–495 nm) .

- Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in 5a–c) reduce emission intensity, while bulky or non-planar groups (e.g., but-3-yn-1-ol in 6d) cause peak broadening .

Table 2: Photophysical Properties of Selected Quinazoline Derivatives

Biological Activity

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities, particularly in oncology and microbiology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Characteristics

The molecular formula of this compound is C19H16N4O, with a molecular weight of 316.4 g/mol. The compound features a fused benzene and pyrimidine ring structure, with notable functional groups that enhance its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C19H16N4O |

| Molecular Weight | 316.4 g/mol |

| Structural Features | Methoxyphenyl and methylimidazolyl groups |

The biological activity of this quinazoline derivative is largely attributed to its ability to interact with various molecular targets within the body. Research indicates that it may inhibit specific kinases involved in crucial cell signaling pathways, leading to altered cellular functions that can contribute to its anticancer and antimicrobial effects.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

- EGFR Inhibition : A study revealed that derivatives of quinazoline, including this compound, exhibited significant EGFR inhibitory activity, with IC50 values in the nanomolar range. This suggests strong potential for development as an anticancer agent .

- Kinase Inhibition : Another investigation highlighted its role as a selective inhibitor of Aurora kinases, which are critical for cell division and are often implicated in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity against various pathogens. Its antibacterial effects were found to be superior compared to antifungal activities in several studies .

Research Findings

- Antibacterial Efficacy : Compounds similar to this compound demonstrated effective antibacterial properties against gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

- Antifungal Activity : While less potent than its antibacterial effects, the compound also displayed antifungal activity against certain strains, suggesting a broad spectrum of antimicrobial action .

Comparative Analysis with Similar Compounds

The unique combination of methoxy and methylimidazole groups in this compound enhances its biological activity compared to other quinazoline derivatives. For instance, compounds without these substituents often show reduced efficacy against both cancer cells and microbial pathogens .

| Compound | Biological Activity |

|---|---|

| This compound | Anticancer, Antimicrobial |

| 6-Arylbenzimidazo [1,2-c]quinazoline derivatives | Antitumor activity |

| Quinazolinone derivatives | EGFR inhibition |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline derivatives, and how are intermediates purified?

A one-pot regioselective C–H activation iodination–cyanation method is widely used for synthesizing quinazoline derivatives. For example, 4-(4-methoxyphenyl)quinazoline derivatives are synthesized via condensation reactions starting with substituted phenylacetic acid derivatives. Purification typically involves column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization. Structural confirmation relies on NMR, , and HRMS .

Q. How is crystallographic characterization of quinazoline derivatives performed, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used due to their robustness in handling small-molecule and high-resolution macromolecular data. The software’s compatibility with twinned data makes it suitable for complex quinazoline derivatives .

Q. What spectroscopic techniques are essential for confirming the structure of quinazoline derivatives?

Key techniques include:

- and to verify substituent positions and aromaticity.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- FTIR for functional group analysis (e.g., C=N stretching in quinazoline cores).

- X-ray crystallography for absolute stereochemical assignments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of quinazoline derivatives, and what cell lines are most responsive?

Standard protocols involve in vitro cytotoxicity assays (e.g., MTT) across panels of cancer cell lines. For example, derivatives with 3-(4-methoxyphenyl) substituents show selective activity against colon cancer (e.g., HCT-116) and leukemia (e.g., Jurkat) cells. Dose-response curves (IC values) and apoptosis markers (e.g., caspase-3 activation) are critical for mechanistic studies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for quinazoline-based inhibitors?

Discrepancies often arise from substituent electronic effects vs. steric hindrance. For example:

- Electron-donating groups (e.g., 4-methoxyphenyl) enhance DNA intercalation but may reduce kinase binding.

- Imidazolyl groups improve solubility but can distort planarity. Computational docking (e.g., AutoDock Vina) paired with free-energy perturbation (FEP) calculations helps differentiate steric/electronic contributions .

Q. How are quinazoline derivatives optimized for selective kinase inhibition (e.g., EGFR)?

Structural modifications focus on:

- C6 substituents : Bulky groups (e.g., 2-methylimidazol-1-yl) improve EGFR-TK binding by occupying hydrophobic pockets.

- C2 aryl groups : 4-Methoxyphenyl enhances metabolic stability. Co-crystallization with EGFR (PDB: 1M17) validates binding modes, while isothermal titration calorimetry (ITC) quantifies affinity .

Q. What methodologies are used to study the catalytic applications of quinazoline-containing ligands?

Phosphane ligands with quinazoline moieties (e.g., dicyclohexyl-[2-(4-methoxyphenyl)phenyl]phosphane) are evaluated in cross-coupling reactions (e.g., Suzuki-Miyaura). Turnover frequency (TOF) and X-ray absorption spectroscopy (XAS) track catalytic cycles, while DFT calculations model transition states .

Methodological Considerations

Q. How should researchers handle crystallographic data inconsistencies in quinazoline derivatives?

Q. What in silico tools predict the pharmacokinetic properties of quinazoline derivatives?

Tools like SwissADME and pkCSM assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.